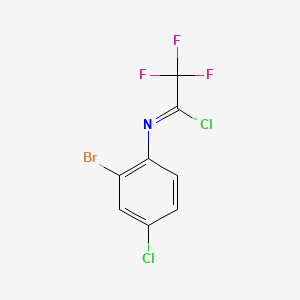
N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound with significant interest in various fields of research due to its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2-bromo-4-chloroaniline with trifluoroacetic anhydride in the presence of a suitable base, such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Bromo-4-chloroaniline+Trifluoroacetic anhydride→N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity with various nucleophiles and electrophiles. The presence of electron-withdrawing groups, such as bromine, chlorine, and trifluoromethyl, enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-chlorophenyl-2-bromobutanoate
- 2-Bromo-N-(4-chlorophenyl)acetamide
- N-(4-Bromo-2-chlorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
Uniqueness
N-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are of significant interest in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H3BrCl2F3N |
|---|---|
Poids moléculaire |
320.92 g/mol |
Nom IUPAC |
N-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3BrCl2F3N/c9-5-3-4(10)1-2-6(5)15-7(11)8(12,13)14/h1-3H |
Clé InChI |
SSBNWCSSLLZORL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Br)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















